Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl-
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Overview
Description
Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl- is an organic compound with the molecular formula C16H17NO2 It is a derivative of benzamide, characterized by the presence of a methoxyphenyl group and a methyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl-, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. the method using diatomite earth@IL/ZrCl4 under ultrasonic irradiation offers a greener alternative, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, leading to the formation of amines or alcohols.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl- include:
- Benzamide, N-(4-methoxyphenyl)-2-methyl-
- N-[2-(4-Methoxyphenyl)ethyl]benzamide
- N-(4-methoxyphenyl)-N-(2-propynyl)benzamide
Uniqueness
What sets Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl- apart from similar compounds is its specific substitution pattern, which may confer unique chemical and biological properties. For instance, the presence of the methoxy group and the specific positioning of the methyl group can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
198404-44-3 |
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Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C17H19NO2/c1-13-3-7-15(8-4-13)17(19)18-12-11-14-5-9-16(20-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,18,19) |
InChI Key |
STEXFMXXNJKSDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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